2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone
Overview
Description
2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone is a useful research compound. Its molecular formula is C23H27NO3 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Research has identified certain compounds closely related to the chemical structure , demonstrating significant potential in corrosion inhibition. Specifically, studies on spirocyclopropane derivatives have shown their effectiveness in protecting mild steel in acidic solutions. These compounds have been synthesized and evaluated using various methods, indicating that they act as effective corrosion inhibitors. Their adsorption on the metal surface is attributed to both physical and chemical processes, adhering to the Langmuir isotherm model. Quantum mechanical calculations suggest that π-electrons in aromatic rings and lone-pair electrons in methoxy groups contribute to enhanced adsorption, leading to effective corrosion inhibition (Chafiq et al., 2020).
Antitubercular Drug Development
The compound has shown promise in the development of new antitubercular drugs. A related compound, BTZ043, targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, essential for Mycobacterium tuberculosis. Clinical isolates from European hospitals were surveyed for mutations in the dprE1 gene and BTZ susceptibility, establishing a baseline for future clinical trials. All strains were found susceptible to BTZ, indicating the compound's potential as a new antitubercular agent (Pasca et al., 2010).
Growth Regulation
Compounds structurally similar to 2,6-Dimethyl-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone have been explored for their growth-regulating activity. For instance, a study on 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one revealed its potential as a growth regulator. Its structure was confirmed by NMR spectroscopy, showcasing the broader applicability of this chemical class in promoting growth regulation (Sharifkanov et al., 2001).
Properties
IUPAC Name |
(2,6-dimethylphenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-17-5-3-6-18(2)21(17)22(25)20-8-4-7-19(15-20)16-24-11-9-23(10-12-24)26-13-14-27-23/h3-8,15H,9-14,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMUSAHBNIBMOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643316 | |
Record name | (2,6-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-87-0 | |
Record name | (2,6-Dimethylphenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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